molecular formula C15H6Br2Cl3NO3S B11524686 5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzenesulfonate

Cat. No.: B11524686
M. Wt: 546.4 g/mol
InChI Key: BDYVJOLAJPBBJW-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate is a complex organic compound that belongs to the class of quinolines and sulfonates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method involves the bromination of 8-hydroxyquinoline using bromine in an aqueous hydrobromic acid solution. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5 and 7 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and sublimation, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dehalogenated compounds, and substituted sulfonates, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromoquinolin-8-yl 2,3,4-trichlorobenzene-1-sulfonate is unique due to the combination of bromine, chlorine, and sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes .

Properties

Molecular Formula

C15H6Br2Cl3NO3S

Molecular Weight

546.4 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2,3,4-trichlorobenzenesulfonate

InChI

InChI=1S/C15H6Br2Cl3NO3S/c16-8-6-9(17)15(14-7(8)2-1-5-21-14)24-25(22,23)11-4-3-10(18)12(19)13(11)20/h1-6H

InChI Key

BDYVJOLAJPBBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=C1

Origin of Product

United States

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